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molecular formula C12H19N3 B1489540 Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine CAS No. 392330-25-5

Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine

Cat. No. B1489540
M. Wt: 205.3 g/mol
InChI Key: CUGFKSMLJYKCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680159B2

Procedure details

A solution of tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate (180 mg, 0.618 mmol, 1 eq) in THF (4 ml) was added dropwise at 0° C. to a suspension of LAH (188 mg, 4.94 mmol, 8 eq) in THF (4 ml) and heated for 16 h at boiling temperature. The reaction mixture was hydrolyzed with H2O:THF (9:1, 2 ml) and 10% NaOH solution (0.4 ml) at 0° C., diluted with THF (25 ml) and stirred for 1 h at RT. The reaction mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. The resulting amine was used in the following stage without being purified further. Yield: 150 mg.
Name
tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=O)OC(C)(C)C)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.C1COCC1.[OH-].[Na+]>C1COCC1>[CH3:15][NH:14][CH2:13][CH:10]1[CH2:11][CH2:12][N:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:8][CH2:9]1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate
Quantity
180 mg
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
188 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O.C1CCOC1
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNCC1CCN(CC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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